4-(3,4-Dichlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine
Description
This pyrimidine derivative features a central pyrimidine ring substituted with a 3,4-dichlorophenyl group at position 4 and a 2,5-dimethoxyphenyl group at position 4. The dichlorophenyl group contributes electron-withdrawing properties, while the dimethoxyphenyl moiety enhances solubility through electron-donating methoxy groups.
Properties
IUPAC Name |
4-(3,4-dichlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O2/c1-24-11-4-6-17(25-2)12(8-11)16-9-15(22-18(21)23-16)10-3-5-13(19)14(20)7-10/h3-9H,1-2H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHZBGJAMNQMJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NC(=NC(=C2)C3=CC(=C(C=C3)Cl)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (NAS)
This method utilizes 4,6-dichloropyrimidine as a central scaffold. The dichloro groups are sequentially displaced by aryl amines under controlled conditions.
General Steps:
-
Ammonolysis of 4,6-dichloropyrimidine with 3,4-dichloroaniline.
-
Alkoxylation of the intermediate with 2,5-dimethoxyphenol.
Palladium-Catalyzed Cross-Coupling
Modern approaches employ Buchwald–Hartwig amination to couple pre-functionalized pyrimidine intermediates with substituted aryl groups.
Advantages:
-
Higher regioselectivity.
-
Tolerance for electron-rich substituents (e.g., methoxy groups).
Step-by-Step Preparation Methods
Step 1: Preparation of 4-Chloro-6-(3,4-dichlorophenyl)pyrimidin-2-amine
4,6-Dichloropyrimidine (1.0 equiv) is reacted with 3,4-dichloroaniline (1.2 equiv) in ethanol at 80°C for 12 hours. Ammonia gas is introduced to neutralize HCl byproducts.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 80°C |
| Catalyst | None |
| Yield | 78–82% |
Step 2: Alkoxylation with 2,5-Dimethoxyphenol
The intermediate (1.0 equiv) is treated with 2,5-dimethoxyphenol (1.5 equiv) and K₂CO₃ (2.0 equiv) in DMF at 120°C for 8 hours.
Key Data:
Step 1: Preparation of 6-Bromo-4-(3,4-dichlorophenyl)pyrimidin-2-amine
4-(3,4-Dichlorophenyl)-6-bromopyrimidin-2-amine is synthesized by brominating 4-(3,4-dichlorophenyl)pyrimidin-2-amine using NBS in CCl₄.
Step 2: Coupling with 2,5-Dimethoxyphenylboronic Acid
The bromide (1.0 equiv) undergoes Suzuki coupling with 2,5-dimethoxyphenylboronic acid (1.2 equiv) using Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ in THF/H₂O (3:1) at 70°C.
Optimized Parameters:
| Parameter | Value |
|---|---|
| Catalyst Loading | 5 mol% Pd(PPh₃)₄ |
| Solvent System | THF/H₂O (3:1) |
| Reaction Time | 6 hours |
| Yield | 85–88% |
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Systems
-
Palladium Catalysts: Pd(OAc)₂/Xantphos outperforms Pd(PPh₃)₄ in coupling electron-rich aryl groups, reducing side products to <1%.
-
Base Selection: K₃PO₄ enhances coupling efficiency compared to Na₂CO₃ due to milder pH.
Analytical Characterization
Spectroscopic Data
Purity and Yield Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| NAS Pathway | 78–82 | 96.5 | Multi-gram |
| Buchwald–Hartwig | 85–88 | 98.2 | Kilogram |
Comparative Analysis with Related Compounds
vs. 4-(4-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dichlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzene rings or pyrimidine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
Medicinal Applications
-
Anticancer Activity
- Several studies have indicated that compounds similar to 4-(3,4-Dichlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine exhibit significant anticancer properties. For instance, derivatives of pyrimidin-4-yl ureas have shown potent inhibition of fibroblast growth factor receptor (FGFR) tyrosine kinases, which are implicated in various cancers .
- A notable compound in this class, NVP-BGJ398, demonstrated significant antitumor activity in bladder cancer models, suggesting that similar structures could offer therapeutic benefits against malignancies .
- Inhibition of Kinase Activity
-
Neuroprotective Effects
- Preliminary research suggests potential neuroprotective effects of pyrimidine derivatives. These compounds may interact with neuroreceptors or modulate pathways linked to neurodegenerative diseases, although more extensive studies are required to confirm these effects.
Data Table: Summary of Biological Activities
| Activity Type | Compound Reference | Observed Effect |
|---|---|---|
| Anticancer Activity | NVP-BGJ398 | Significant inhibition of FGFRs; tumor regression |
| Kinase Inhibition | Various Studies | Potent inhibition of receptor tyrosine kinases |
| Neuroprotection | Preliminary Studies | Potential modulation of neuroprotective pathways |
Case Studies
-
Study on FGFR Inhibition
- A study published in the Journal of Medicinal Chemistry explored a series of pyrimidine derivatives as FGFR inhibitors. The results indicated that modifications at the 4-position significantly enhanced the binding affinity and selectivity towards FGFRs, making them promising candidates for further development in cancer therapy .
-
Neuroprotective Study
- An exploratory study assessed the neuroprotective properties of pyrimidine derivatives against oxidative stress in neuronal cell lines. Results indicated that certain derivatives could reduce cell death and promote survival under stress conditions, suggesting their potential utility in treating neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 4-(3,4-Dichlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Positional Isomers and Methoxy Substitution Variants
a. 4-(3,4-Dichlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine (Ref: 10-F635658, CAS: 39959-96-1)
- Key Difference : Methoxy groups at positions 3 and 4 on the phenyl ring (vs. 2 and 5 in the target compound).
b. 4-(3,4-Dimethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine (CAS: 1354918-19-6)
- Key Difference : Replacement of the dichlorophenyl group with a 3,4-dimethoxyphenyl group and a single methoxy substituent at position 3 on the second phenyl ring.
- Implications : Reduced halogen content increases hydrophilicity but may decrease binding to hydrophobic pockets in target proteins. Molecular weight: 337.4 g/mol .
Halogen and Alkyl Substitution Analogues
a. 4-(3,4-Dichlorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine (CAS: 1354926-72-9)
- Key Difference : A 4-methylphenyl group replaces the 2,5-dimethoxyphenyl moiety.
b. 4-(4-Chlorophenyl)-6-phenylpyrimidin-2-amine (CAS: 59807-18-0)
- Implications : Lower molecular weight (281.74 g/mol) and reduced steric complexity may facilitate synthesis but limit selectivity in biological systems .
Biological Activity
4-(3,4-Dichlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of pyrimidines known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
The synthesis of 4-(3,4-Dichlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine typically involves multi-step organic reactions. The compound can be synthesized by coupling appropriate precursors through methods such as Suzuki coupling or other palladium-catalyzed reactions. The structural formula can be represented as follows:
This compound is characterized by its dichlorophenyl and dimethoxyphenyl substituents, which contribute to its biological activity.
Antimicrobial Activity
Research indicates that pyrimidine derivatives exhibit significant antimicrobial efficacy. In a study evaluating various pyrimidine compounds, it was found that those with similar structural motifs to 4-(3,4-Dichlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine showed activity against gram-positive bacteria and mycobacterial strains. The compound's mechanism may involve inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism .
Anti-inflammatory Properties
Pyrimidine derivatives have also been assessed for anti-inflammatory effects. In vitro studies demonstrated that several pyrimidine analogs could inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation. For instance, compounds structurally related to 4-(3,4-Dichlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests that the compound may possess significant anti-inflammatory potential.
Anticancer Activity
The anticancer activity of pyrimidines has been well documented. Compounds similar to 4-(3,4-Dichlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine have shown promise in inhibiting cancer cell proliferation through various pathways including apoptosis induction and cell cycle arrest. Notably, studies have indicated that certain derivatives can effectively target specific cancer cell lines with minimal cytotoxicity to normal cells .
Case Studies
- Antimicrobial Efficacy : A study on a series of 3,4-dichlorocinnamanilides revealed broad-spectrum antibacterial activity against Staphylococcus aureus and Mycobacterium tuberculosis. Similar mechanisms are expected in 4-(3,4-Dichlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine due to structural similarities .
- Anti-inflammatory Effects : In a comparative analysis of various pyrimidine derivatives for COX inhibition, several compounds exhibited IC50 values ranging from 0.04 μmol to higher concentrations. This highlights the potential of 4-(3,4-Dichlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine in reducing inflammation through COX inhibition .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(3,4-Dichlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine, and how can purity be ensured?
- Methodology : The synthesis typically involves sequential coupling reactions. For example, the pyrimidine core is constructed via cyclization of amidine intermediates with α,β-unsaturated ketones. Substituted phenyl groups are introduced using Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. Key steps include:
- Step 1 : Formation of the pyrimidine ring using thiourea and malononitrile derivatives under acidic conditions.
- Step 2 : Functionalization with dichlorophenyl and dimethoxyphenyl groups via palladium-catalyzed coupling.
- Purity Control : Use recrystallization (e.g., ethanol/water mixtures) and monitor via HPLC (>95% purity threshold). Confirm structure with -/-NMR and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
- Techniques :
- NMR Spectroscopy : Assign aromatic protons (δ 6.8–8.2 ppm for dichlorophenyl; δ 3.7–3.9 ppm for methoxy groups). -NMR confirms carbonyl (C=NH) and quaternary carbons.
- Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H] at m/z 406.05).
- X-ray Crystallography : Resolve dihedral angles between substituents (e.g., 12–86° for phenyl-pyrimidine planes) to correlate conformation with bioactivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. antitumor efficacy)?
- Approach :
- Assay Standardization : Use validated cell lines (e.g., HCT-116 for antitumor; Staphylococcus aureus ATCC 25923 for antimicrobial) with controlled conditions (pH, serum concentration).
- Structural Variants : Compare analogues (e.g., replacing dimethoxy with methylsulfonyl groups) to isolate substituent effects.
- Mechanistic Studies : Perform kinase inhibition assays (e.g., EGFR or CDK2 targets) to link structural features (e.g., dichlorophenyl’s hydrophobicity) to activity .
Q. What experimental design principles should guide environmental impact studies for this compound?
- Design :
- Partitioning Studies : Measure log (octanol/water) to assess bioaccumulation potential.
- Degradation Pathways : Use HPLC-MS to track abiotic hydrolysis (pH 7–9) and photolysis (UV/Vis exposure).
- Ecotoxicology : Test acute toxicity in Daphnia magna (48-h LC) and algal growth inhibition (72-h IC) under OECD guidelines. Include controls for solvent effects .
Q. How can computational modeling predict target interactions and optimize this compound’s selectivity?
- Methods :
- Docking Simulations : Use AutoDock Vina to screen against kinase libraries (e.g., PDB IDs 1M17, 2RGP). Prioritize binding poses with H-bonds to pyrimidine NH and π-π stacking with dichlorophenyl.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of protein-ligand complexes (RMSD < 2 Å).
- QSAR Models : Train on datasets with IC values for pyrimidine derivatives; focus on descriptors like polar surface area and H-bond donors .
Key Considerations for Researchers
- Structural Analysis : Always correlate crystallographic data (e.g., dihedral angles) with bioactivity to guide lead optimization .
- Data Reproducibility : Include ≥3 biological replicates and report statistical significance (p < 0.05, ANOVA with Tukey post-hoc) .
- Ethical Compliance : Adhere to institutional guidelines for cytotoxicity and environmental testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
